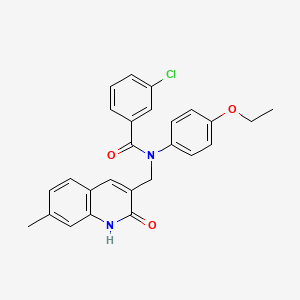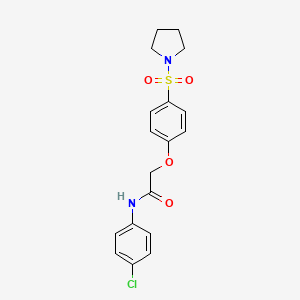
N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as IMI, is a widely used herbicide that has been extensively studied for its chemical and biological properties. IMI is a member of the triazolopyrimidine family of herbicides and is known for its broad-spectrum activity against a wide range of weeds.
科学的研究の応用
N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been extensively studied for its herbicidal properties and has been shown to be effective against a wide range of weeds, including both monocots and dicots. In addition to its use as a herbicide, this compound has also been studied for its potential as a pharmaceutical agent, with some studies suggesting that it may have anti-cancer properties.
作用機序
N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline acts by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting this enzyme, this compound disrupts the normal growth and development of plants, leading to their eventual death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the accumulation of reactive oxygen species, and the disruption of cell membrane integrity. In addition, this compound has been shown to have some toxic effects on non-target organisms, including mammals and birds.
実験室実験の利点と制限
One of the major advantages of using N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments is its broad-spectrum activity against a wide range of weeds, which makes it a useful tool for studying plant growth and development. However, one of the major limitations of using this compound is its potential toxicity to non-target organisms, which requires careful management and disposal of laboratory waste.
将来の方向性
There are a number of potential future directions for research on N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, including the development of new and more efficient synthesis methods, the identification of new and more effective herbicidal targets, and the study of this compound's potential as a pharmaceutical agent. In addition, there is a need for further research on the potential environmental impacts of this compound, including its effects on non-target organisms and its potential for bioaccumulation in the food chain.
合成法
N-isopropyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized through a variety of methods, including the reaction of 4-amino-2-nitroaniline with isopropyl isocyanate and 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide and requires careful control of temperature and reaction conditions to obtain the desired product in high yield and purity.
特性
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7(2)13-10-5-4-9(6-11(10)16(17)18)12-14-8(3)15-19-12/h4-7,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZOCNJVZRIROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

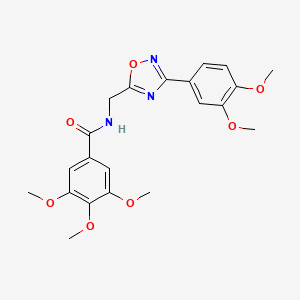
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)
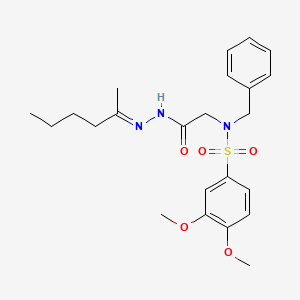

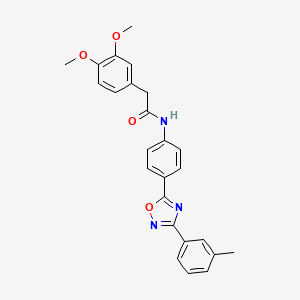


![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)

